
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole features a hybrid heterocyclic architecture combining 1,2,4-oxadiazole and 1,2,3-triazole rings. Key structural attributes include:
- A 1,2,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group at position 5.
- A 1,2,3-triazole ring substituted with a benzyl group at position 1 and a methyl group at position 5. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and binding affinity to biological targets, while the benzyl group could influence steric and electronic properties.
Biological Activity
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a novel hybrid molecule that combines the triazole and oxadiazole moieties. These structural features have been linked to various biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that combines benzyl-5-methyl-1H-1,2,3-triazole with 3,4-dimethoxyphenyl derivatives. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity. For instance, the crystal structure reveals the arrangement of atoms and confirms the planarity of the triazole ring system, which is crucial for its biological interactions .
Anticancer Properties
Recent studies have indicated that compounds containing the triazole and oxadiazole structures exhibit significant anticancer activity . Notably:
- Cell Proliferation Inhibition : The compound has shown potent antiproliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells . This suggests that it may effectively inhibit cell division and induce apoptosis.
- Mechanism of Action : The compound appears to disrupt microtubule formation by targeting tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Immunofluorescence studies confirmed that it induces multinucleation in treated cells, a hallmark of mitotic catastrophe .
Case Studies
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
MCF-7 | 52 | Tubulin disruption | |
MDA-MB-231 | 74 | Apoptosis induction | |
Panc-1 | Varies | Antiproliferative activity |
Computational Studies
Computational docking studies have provided insights into the binding conformations of this compound within the colchicine binding site on tubulin. Such studies are crucial for understanding how structural modifications can enhance biological activity and selectivity against cancer cells .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole core fused with a triazole moiety and substituted phenyl groups. The synthesis typically involves multi-step reactions that incorporate various starting materials to achieve the desired structure. For example, the synthesis may start from benzyltriazoles and involve reactions with appropriate electrophiles to introduce the oxadiazole functionality.
Anticancer Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. The mechanism of action often involves:
- Inhibition of Enzymes : Compounds targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) have shown promising results in inhibiting cancer cell proliferation.
- Interference with Cell Signaling : The ability to disrupt signaling pathways associated with cancer growth makes these compounds valuable in cancer therapeutics.
For instance, studies have demonstrated that 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines. In one study, a series of oxadiazole derivatives were synthesized and tested against leukemia and solid tumor cell lines, showing IC50 values significantly lower than established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. The oxadiazole scaffold has been linked to:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms of Action : These include disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Research has reported that certain oxadiazole derivatives demonstrated potent activity against resistant strains of bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds featuring the oxadiazole structure have been investigated for:
- Antidiabetic Effects : Some derivatives have shown potential in modulating glucose metabolism.
- Anti-inflammatory Properties : Oxadiazoles have been linked to reducing inflammation markers in various models.
Case Study 1: Anticancer Efficacy
In a recent study published in Nature Reviews, researchers synthesized a library of 1,3,4-oxadiazole derivatives and screened them for anticancer activity against multiple cell lines including MDA-MB-435 (melanoma) and K562 (leukemia). One compound exhibited an MID GI50 value of 2.09 µM, outperforming traditional chemotherapeutics .
Compound | Cell Line | MID GI50 (µM) | Comparison Drug | Comparison Drug MID GI50 (µM) |
---|---|---|---|---|
A | MDA-MB-435 | 2.09 | Bendamustine | 60 |
B | K562 | 2.09 | Chlorambucil | 52 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Q & A
Q. Basic Synthesis & Characterization
Q1: What are the standard synthetic routes for preparing 1,2,4-oxadiazole derivatives like this compound, and how can reaction conditions be optimized to improve yields? Answer: The compound’s 1,2,4-oxadiazole core is typically synthesized via cyclization of acylated amidoximes or via condensation reactions between carboxylic acid derivatives and hydroxylamine. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst (e.g., 4-amino-triazole derivatives with substituted benzaldehydes) is a common method . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios of reagents. Purity is confirmed via melting point analysis, HPLC (≥95% purity threshold), and spectroscopic methods (FTIR for functional groups like C=N at ~1600 cm⁻¹; ¹H NMR for aromatic protons in the 6.5–8.5 ppm range) .
Q. Advanced Structural Confirmation
Q2: How can X-ray crystallography resolve ambiguities in the stereochemical assignment of the triazole and oxadiazole moieties? Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX provides definitive bond lengths and angles. For example, the C–N bond in the triazole ring typically measures ~1.32 Å, while the oxadiazole ring shows planar geometry with bond angles close to 120° . Discrepancies between experimental and computational (DFT) data (e.g., dihedral angles deviating by >5°) may indicate conformational flexibility or crystal-packing effects. Refinement with SHELXL’s TWIN/BASF commands is critical for handling twinned crystals or disordered solvent molecules .
Q. Biological Activity Profiling
Q3: What in vitro assays are suitable for evaluating this compound’s antimicrobial or anticancer potential, and how should controls be designed? Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and C. albicans (ATCC 10231), using ciprofloxacin and fluconazole as positive controls. MIC values ≤25 µg/mL suggest significant activity .
- Anticancer: MTT assays (24–72 hours) on cancer cell lines (e.g., MCF-7 or HeLa), with IC₅₀ values normalized to cisplatin. Include solvent-only (DMSO) and untreated cell controls to rule out false positives .
Q. Computational & Docking Studies
Q4: How can molecular docking predict this compound’s interaction with biological targets like 14α-demethylase (CYP51)? Answer: Using AutoDock Vina or Schrödinger Suite, dock the compound into the CYP51 active site (PDB: 3LD6). Key parameters:
- Triazole’s nitrogen atoms form hydrogen bonds with heme propionate groups (distance: 2.8–3.2 Å).
- The dimethoxyphenyl group engages in π-π stacking with Phe227.
Validate docking poses via MD simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .
Q. Data Contradiction Analysis
Q5: How should researchers address discrepancies between experimental NMR data and DFT-calculated chemical shifts? Answer:
- Solvent effects: DFT calculations often assume gas-phase conditions. Apply PCM (Polarizable Continuum Model) for solvent corrections (e.g., DMSO-d₆ shifts protons upfield by ~0.3 ppm).
- Tautomerism: Check for alternative tautomers (e.g., triazole NH vs. CH forms) using ¹³C NMR (carbon chemical shifts >150 ppm indicate sp² hybridization) .
Q. Synthetic Challenges
Q6: What are common side reactions during the synthesis of triazole-oxadiazole hybrids, and how can they be mitigated? Answer:
- Oxadiazole ring opening: Occurs under strong acidic conditions. Use mild catalysts (e.g., pyridine instead of H₂SO₄) .
- Benzyl group oxidation: Avoid high-temperature reflux in protic solvents; substitute with microwave-assisted synthesis (60°C, 30 minutes) to suppress degradation .
Q. Analytical Method Validation
Q7: How can researchers validate the purity of this compound for pharmacological studies? Answer:
- HPLC: Use a C18 column (ACN:H₂O = 70:30, 1 mL/min), retention time ±0.2 min from the standard.
- Elemental analysis: %C, %H, %N should deviate <0.4% from theoretical values.
- Mass spectrometry: ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (e.g., C₂₀H₁₉N₅O₃: 378.15) .
Q. Advanced Crystallography
Q8: What strategies improve crystal quality for SC-XRD when the compound exhibits low crystallinity? Answer:
- Solvent screening: Use vapor diffusion with ether/pentane (1:1) for slow crystallization.
- Seeding: Introduce microcrystals from prior batches.
- Temperature: Lower crystallization temperature (4°C) reduces disorder .
Q. Pharmacokinetic Predictions
Q9: What in silico tools predict this compound’s ADME properties? Answer:
- Lipinski’s Rule: MW <500, LogP <5, H-bond donors <5, acceptors <10.
- SwissADME: Predicts BBB permeability (TPSA >60 Ų suggests poor CNS penetration).
- CYP450 inhibition: Use PreADMET to assess risk of drug-drug interactions .
Q. Mechanistic Studies
Q10: How can researchers elucidate the mechanism of action for this compound’s antifungal activity? Answer:
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Triazole Moieties
Compounds sharing the oxadiazole-triazole framework exhibit diverse bioactivities, influenced by substituent variations:
Key Observations :
- The 3,4-dimethoxyphenyl group (as in the target compound) is associated with anti-inflammatory activity, as seen in .
- Benzyl substituents (e.g., in 1-benzyl-4-(4-pentylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole ) may enhance membrane permeability due to increased lipophilicity .
Pharmacological Activities
- Anti-inflammatory Activity : Oxadiazoles bearing 3,4-dimethoxyphenyl groups (e.g., ) show ~60–62% inhibition in carrageenan-induced edema models, nearing the efficacy of indomethacin (64.3%) .
- Analgesic/Antiviral Effects : Benzotriazole-oxadiazole hybrids () demonstrate intrinsic analgesic properties, likely due to planar aromatic systems enabling π-π stacking with biological targets .
Data Tables
Table 1: Comparison of Anti-Inflammatory Oxadiazole Derivatives
Table 2: Structural Features Influencing Bioactivity
Properties
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-10-16(26-2)17(11-15)27-3/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHZIVDWBJDGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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